6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine
Overview
Description
"6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine" is a compound of interest in organic chemistry, known for its unique structure and potential utility in various chemical applications. Its synthesis and characterization involve intricate chemical processes and analyses to understand its molecular configuration, reactivity, and properties.
Synthesis Analysis
The synthesis of similar pyrrolopyridine derivatives often involves complex reactions including enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. These methods yield compounds with diatropic pi-systems indicated by specific NMR spectroscopy shifts, demonstrating the aromatic nature of these molecules (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of pyrrolopyridine compounds. For instance, detailed structure determination of similar compounds has revealed monoclinic and triclinic crystal systems, providing insight into their molecular configurations and spatial arrangements (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyrrolopyridine derivatives are known to participate in various chemical reactions, including oxidative condensation processes. These reactions often result in the formation of novel compounds with significant yields, highlighting the reactive versatility of these molecules (Dong et al., 2019).
Physical Properties Analysis
The physical properties of pyrrolopyridine derivatives, including solubility, thermal stability, and glass transition temperatures, are significant for their potential applications. Some derivatives demonstrate exceptional solubility in common organic solvents and high thermal stability, indicating their utility in various industrial applications (Zhang et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrrolopyridine derivatives, such as reactivity towards peroxyl radicals and antioxidant activity, are areas of active research. Studies have shown that certain pyrrolopyridinols exhibit remarkable antioxidant properties, making them potential candidates for use in medicinal chemistry and materials science (Wijtmans et al., 2004).
Scientific Research Applications
Pharmaceutical Applications:
- A novel process for synthesizing 6-Benzylpyrrolo-[3,4-b]pyridine, a key intermediate in Moxifloxacin, was developed, achieving a 78% yield. This demonstrates its potential in pharmaceutical applications (Pan Xian-hua, 2008).
- Pyrrolo[3,4-c]pyridine derivatives have shown potential as analgesic and sedative agents, as well as treatments for nervous and immune system diseases. They also possess antibacterial, antiviral, and antitumor properties (A. Wójcicka & A. Redzicka, 2021).
- Certain pyrrolyl-pyridine scaffolds have significant anticancer activity against human cervical cancer and breast cancer cell lines (N. Mallisetty et al., 2023).
Chemical Applications:
- Pyrrolo[2,3-b]pyridine derivatives exhibit promising binding properties with calf thymus DNA, with ionic strength and iodide effects supporting this binding (P. Singla et al., 2016).
- The successful synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones indicates potential applications in chemical synthesis (T. Goto et al., 1991).
- Novel pyridine and fused pyridine derivatives have shown promising antimicrobial and antioxidant properties, with moderate to good binding energies to GlcN-6-P synthase (E. M. Flefel et al., 2018).
- The 2-[(4-fluorophenyl)thio] derivative 7b is a highly potent MCH-R1 antagonist with favorable pharmacokinetic properties and minimal impact on CYP isoforms and hERG (Chae Jo Lim et al., 2013).
properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZAHZKOFBVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463379 | |
Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128740-14-7 | |
Record name | Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128740-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in pharmaceutical research?
A1: (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial intermediate in the synthesis of azabicyclopyridine derivatives []. Azabicyclopyridines represent a class of compounds with potential therapeutic applications. Therefore, the efficient production of this specific stereoisomer is important for developing new drugs within this chemical class.
Q2: What does the research paper tell us about the production method for this compound?
A2: The research paper focuses on a cost-effective process for producing (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine []. While the specific details of the process are not outlined in the abstract, the emphasis on economic production suggests that the researchers aim to optimize the synthesis for potential industrial applications. This focus on efficient synthesis is crucial for making the production of azabicyclopyridine derivatives more commercially viable.
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